molecular formula C4H8N4O2S B13243133 (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide

(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide

Cat. No.: B13243133
M. Wt: 176.20 g/mol
InChI Key: KZGAFRUHGNNNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-1,2,4-triazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-4H-1,2,4-triazol-3-yl)methanol
  • (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
  • 4-Methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

Molecular Formula

C4H8N4O2S

Molecular Weight

176.20 g/mol

IUPAC Name

(4-methyl-1,2,4-triazol-3-yl)methanesulfonamide

InChI

InChI=1S/C4H8N4O2S/c1-8-3-6-7-4(8)2-11(5,9)10/h3H,2H2,1H3,(H2,5,9,10)

InChI Key

KZGAFRUHGNNNCO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.